6-Chloro-3-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound belonging to the imidazo[1,2-A]pyridine family. It is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring, with a chlorine atom at the 6-position and a methyl group at the 3-position. The compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Methods and Technical Details
The synthesis of 6-Chloro-3-methylimidazo[1,2-A]pyridine typically involves several key steps:
Industrial production may utilize continuous flow synthesis techniques to enhance reaction control and scalability, often employing microfluidic reactors for improved efficiency.
The molecular formula of 6-Chloro-3-methylimidazo[1,2-A]pyridine is , with a molecular weight of approximately 166.61 g/mol. The compound's structure can be represented through various notations:
This structural data indicates the presence of a chlorine substituent and a methyl group on the imidazo[1,2-A]pyridine framework, which significantly influences its chemical reactivity and biological properties.
6-Chloro-3-methylimidazo[1,2-A]pyridine can participate in various chemical reactions:
These reactions allow for the synthesis of various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit diverse biological activities .
The mechanism of action for 6-Chloro-3-methylimidazo[1,2-A]pyridine involves its interaction with biological targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor binding sites, influencing biochemical pathways associated with disease processes. Although specific pathways are still under investigation, preliminary studies suggest that derivatives of this compound could exhibit anticancer and antimicrobial activities through these mechanisms .
The physical and chemical properties of 6-Chloro-3-methylimidazo[1,2-A]pyridine include:
These properties influence its handling during synthesis and application in various scientific fields .
The applications of 6-Chloro-3-methylimidazo[1,2-A]pyridine span several scientific domains:
The compound's ability to serve as a precursor for various functionalized derivatives enhances its utility in research and industrial applications .
The imidazo[1,2-a]pyridine scaffold represents a privileged heterobicyclic structure in medicinal chemistry, characterized by a fused 5-6 ring system with nitrogen atoms at positions 1 and 3. This architecture confers remarkable drug-like properties, including balanced lipophilicity, metabolic stability, and versatile hydrogen-bonding capabilities that facilitate target engagement [4] [7]. The scaffold's structural plasticity allows for extensive derivatization at positions 2, 3, 6, and 8, enabling fine-tuning of electronic properties, steric bulk, and binding affinity against diverse biological targets [3] [9].
Notably, the incorporation of a chlorine atom at position 6 (as in 6-chloro-3-methylimidazo[1,2-a]pyridine) enhances electron-withdrawing characteristics and influences π-stacking interactions, while a methyl group at position 3 contributes steric modulation without excessive lipophilicity [8] [10]. This specific substitution pattern (6-Cl, 3-CH₃) optimizes the molecule for applications in anticancer, antimicrobial, and antimycobacterial agent development, as evidenced by its role as a synthetic intermediate for complex pharmacophores [2] [9]. The scaffold's drug prejudice status is further validated by commercial drugs like zolpidem (GABA_A modulator), alpidem (anxiolytic), and telacebec (QcrB inhibitor), all sharing this core [3] [7].
Position | Substituent | Electronic Effect | Biological Impact | Example Derivative |
---|---|---|---|---|
3 | Methyl (-CH₃) | Weak electron-donating | Enhanced metabolic stability; reduced cytotoxicity | 6-Chloro-3-methylimidazo[1,2-a]pyridine [8] |
6 | Chloro (-Cl) | Strong electron-withdrawing | Improved target affinity; altered electron distribution | 6-Chloro-3-iodo-imidazo[1,2-a]pyridine [2] |
2 | Ester (-COOEt) | Moderate electron-withdrawing | Versatile synthetic handle for amidation | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate [9] |
3 | Carboxylic acid | Strong electron-withdrawing | Increased solubility; metal coordination | 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid [10] |
Early research (1980s-1990s) on imidazo[1,2-a]pyridines primarily focused on central nervous system (CNS) agents, exemplified by alpidem (anxiolytic) and zolpidem (sedative-hypnotic). However, the discovery of potent antimycobacterial activity in the 2000s redirected interest toward 6-chloro-3-methyl derivatives [3] [7]. A pivotal advancement occurred when high-throughput screening (HTS) campaigns identified 6-chloro-3-methylimidazo[1,2-a]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis (Mtb) growth, with MIC₉₀ values reaching nanomolar levels (0.006 μM) against replicating and drug-resistant strains [3]. This positioned the scaffold as a critical pharmacophore for tuberculosis drug discovery, particularly targeting the QcrB subunit of cytochrome bc₁ oxidase in the oxidative phosphorylation pathway [3].
Synthetic methodologies evolved significantly during this period. Early routes relied on cyclocondensation of 2-aminopyridines with α-haloketones, but later innovations incorporated palladium-catalyzed cross-coupling (e.g., for 6-chloro-3-iodo derivatives) and ester hydrolysis to access carboxylic acid functionalities [5] [9] [10]. The commercial availability of key intermediates like 6-chloro-3-methylimidazo[1,2-a]pyridine (CAS# 1284210-65-6) and its 2-carboxylic acid analog (CAS# 1159831-22-7) after 2010 accelerated structure-activity relationship (SAR) studies, enabling systematic optimization for solubility and potency [8] [10].
Contemporary research objectives prioritize four key areas:
Compound Name | CAS Number | Molecular Formula | Primary Research Application | Reference |
---|---|---|---|---|
6-Chloro-3-methylimidazo[1,2-a]pyridine | 1284210-65-6 | C₈H₇ClN₂ | Antimycobacterial intermediate | [1] [8] |
6-Chloro-3-iodo-imidazo[1,2-a]pyridine | 885275-59-2 | C₇H₄ClIN₂ | Cross-coupling partner for drug candidates | [2] [5] |
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 330858-13-4 | C₁₁H₁₁ClN₂O₂ | Anticancer precursor; ester hydrolysis substrate | [9] |
6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1159831-22-7 | C₉H₇ClN₂O₂ | Solubility-enhancing moiety; metal chelator | [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1